5-Amino-6-(trifluoromethyl)pyridin-2-ol
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Overview
Description
5-Amino-6-(trifluoromethyl)pyridin-2-ol: is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . This compound is characterized by the presence of an amino group at the 5th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 2nd position on a pyridine ring . The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(trifluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another method includes the use of the Balz-Schiemann reaction, where 2-amino-5-nitropyridine is transformed through a series of reactions involving acetylation and subsequent fluorination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and controlled reaction environments are crucial for the successful production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
5-Amino-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Amino-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical processes .
Comparison with Similar Compounds
- 5-Amino-3-(trifluoromethyl)pyridin-2-ol
- 2-Amino-5-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Amino-6-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQVCVZCFYOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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